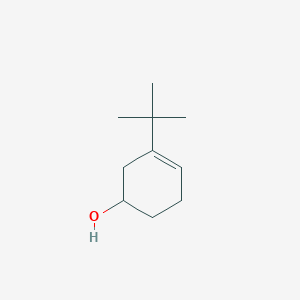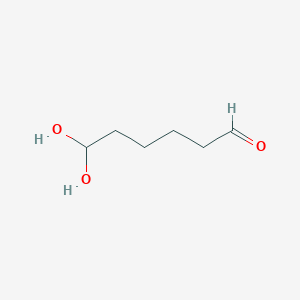
6,6-Dihydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanal, characterized by the presence of two hydroxyl groups at the 6th position of the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,6-Dihydroxyhexanal can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxyhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 6,6-dihydroxyhexanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 6,6-dihydroxyhexanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 6,6-dihydroxyhexanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 6,6-Dihydroxyhexanoic acid.
Reduction: 6,6-Dihydroxyhexanol.
Substitution: Various substituted hexanal derivatives.
Aplicaciones Científicas De Investigación
6,6-Dihydroxyhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Dihydroxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyhexanal: Similar structure but with only one hydroxyl group.
1,6-Hexanediol: Contains hydroxyl groups at both ends of the carbon chain.
6,6-Dihydroxyhexanoic acid: An oxidized form of 6,6-Dihydroxyhexanal.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
165314-38-5 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
6,6-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h5-6,8-9H,1-4H2 |
Clave InChI |
ZRMYIMISVJDBNV-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(O)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
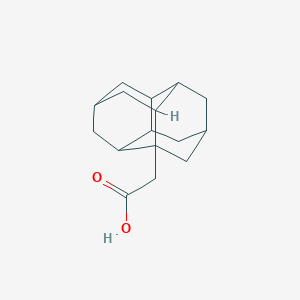
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
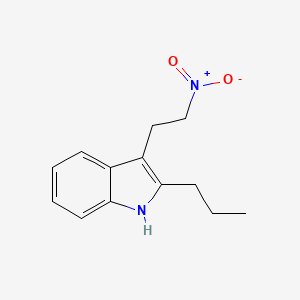
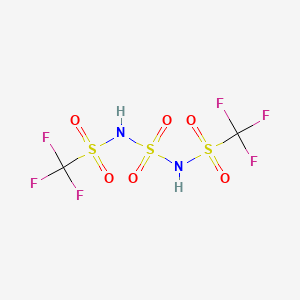
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
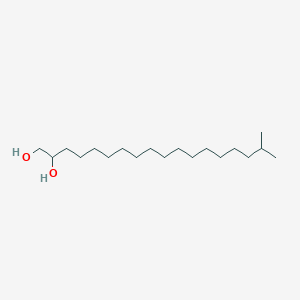
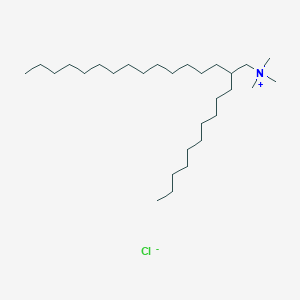
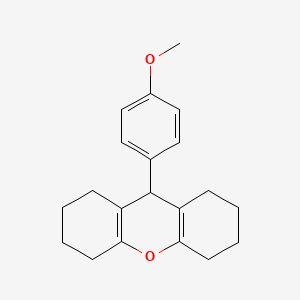
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
